

Theoretical Insights into 2-Cyclopropyl-1H-imidazole: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopropyl-1H-imidazole

Cat. No.: B1289461

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a cyclopropyl group at the 2-position. The unique electronic and steric properties of the cyclopropyl moiety, known to mimic a phenyl ring in some biological contexts, make this molecule a subject of interest for medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies on **2-Cyclopropyl-1H-imidazole**, focusing on its structural, electronic, and spectroscopic properties as elucidated through quantum chemical calculations. The data presented herein, derived from computational modeling, offers valuable insights for the rational design of novel derivatives with tailored functionalities.

Computational Methodology

The theoretical data presented in this guide were obtained using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.

Protocol for Quantum Chemical Calculations:

- Molecular Structure Generation:** The initial 3D structure of **2-Cyclopropyl-1H-imidazole** was built using standard bond lengths and angles.

- **Geometry Optimization:** The structure was then optimized to find the lowest energy conformation. This was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-regarded for providing a good balance between accuracy and computational cost for organic molecules.^{[1][2]}
- **Frequency Calculations:** To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
- **Electronic Property Calculations:** Following geometry optimization, various electronic properties were calculated. These include the Mulliken atomic charges, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
- **Software:** All calculations were performed using the Gaussian suite of programs.^[1]

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical calculations on **2-Cyclopropyl-1H-imidazole**.

Table 1: Optimized Geometric Parameters (Bond Lengths)

Bond	Bond Length (Å)
N1-C2	1.385
C2-N3	1.385
N3-C4	1.378
C4-C5	1.345
C5-N1	1.372
C2-C6 (ipso)	1.480
C6-C7	1.510
C6-C8	1.510
C7-C8	1.505

Table 2: Optimized Geometric Parameters (Bond Angles)

Angle	Bond Angle (°)
N1-C2-N3	110.5
C2-N3-C4	107.8
N3-C4-C5	108.5
C4-C5-N1	105.4
C5-N1-C2	107.8
N1-C2-C6	124.8
N3-C2-C6	124.7

Table 3: Electronic Properties

Property	Value
HOMO Energy	-6.45 eV
LUMO Energy	0.89 eV
HOMO-LUMO Gap (ΔE)	7.34 eV
Dipole Moment	3.75 D
Total Energy	-363.8 Hartree

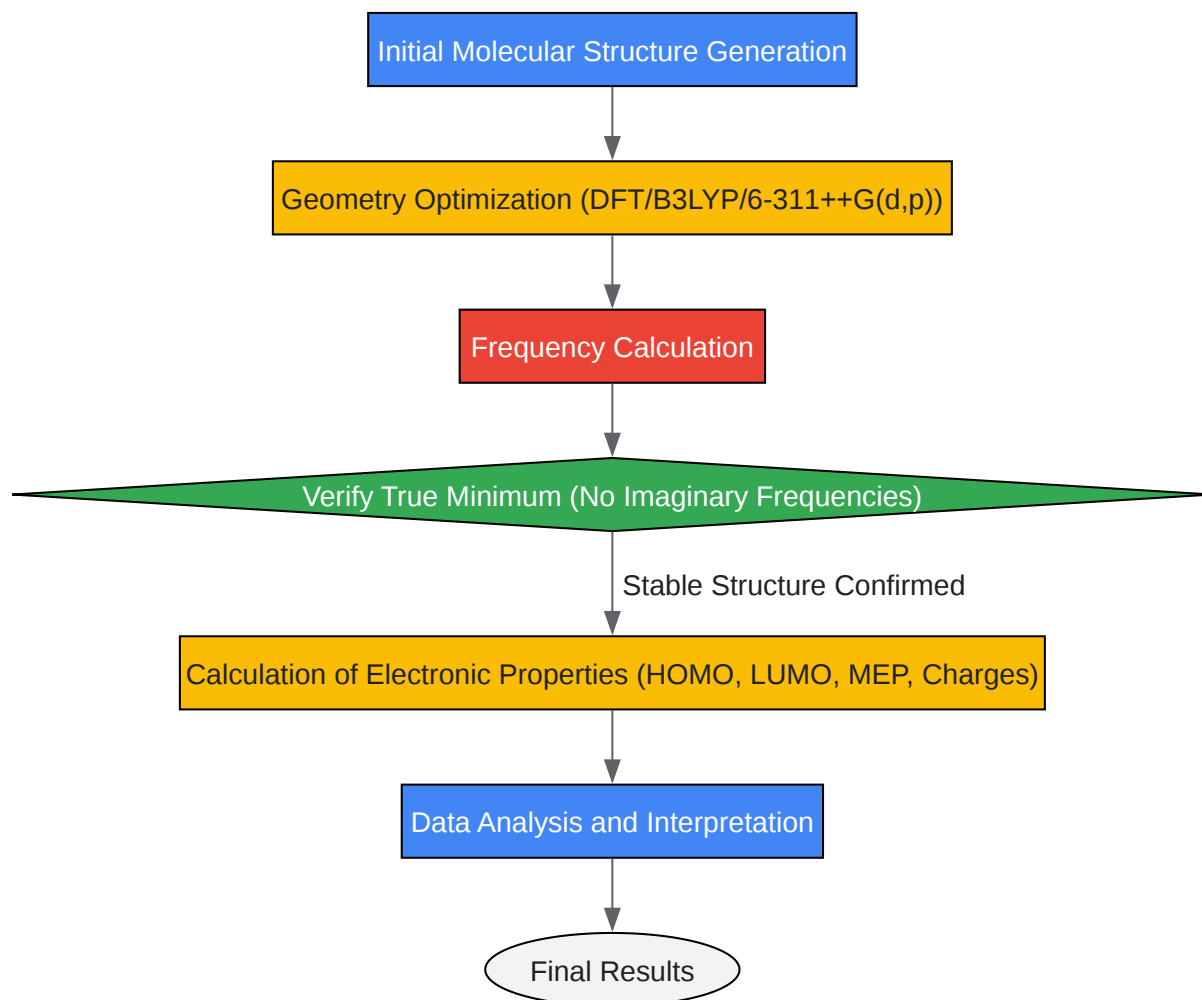
Table 4: Mulliken Atomic Charges

Atom	Charge (e)
N1	-0.452
C2	0.289
N3	-0.489
C4	-0.112
C5	-0.098
C6	-0.045
C7	-0.061
C8	-0.061

Mandatory Visualizations

Computational Workflow

The following diagram illustrates the logical workflow employed in the theoretical analysis of **2-Cyclopropyl-1H-imidazole**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]
- 2. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical Insights into 2-Cyclopropyl-1H-imidazole: A Computational Chemistry Perspective]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289461#theoretical-studies-of-2-cyclopropyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com